![molecular formula C16H10BrFN2O3 B2631402 2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 331951-05-4](/img/structure/B2631402.png)
2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrano[4,3-b]pyran ring system, which is a bicyclic structure consisting of a pyran ring fused with another pyran ring. The compound also contains various functional groups including an amino group (NH2), a carbonitrile group (C≡N), a ketone group (C=O), and a bromofluorophenyl group (C6H3BrF) .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of certain derivatives similar to 2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been thoroughly studied using X-ray diffraction techniques. For example, the crystal structure of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile demonstrated that all atoms of the pyran ring are coplanar, differing from similar compounds. This structure is stabilized by intermolecular hydrogen bonds, showcasing the significance of molecular interactions in defining the structure of such compounds (Wang et al., 2005).
Unclassical Pyran Conformations
Several derivatives have exhibited unclassical conformations, where the pyran ring deviates significantly from planarity and adopts boat conformations. These unique geometries, observed through X-ray studies, provide valuable insights into the structural diversity and potential reactivity of these compounds (Sharma et al., 2015).
Biomedical Applications
Antibacterial and Antioxidant Properties
Research has highlighted the synthesis of pyrano[3,2-b]pyran derivatives with notable antibacterial and antioxidant properties. Certain derivatives demonstrated significant minimum inhibitory concentration (MIC) values against bacteria like Staphylococcus aureus, indicating their potential as antibacterial agents. Moreover, derivatives with specific substituent groups exhibited strong antioxidant activity, suggesting their applicability in combating oxidative stress-related conditions (Memar et al., 2020).
Material Science and Electronics
Optical and Structural Properties
The optical and structural properties of certain pyrano[3,2-c]quinoline derivatives have been scrutinized, revealing that these compounds, in their thin-film form, maintain their chemical bonds and exhibit specific optical properties. These characteristics are essential for applications in photovoltaics and electronic devices, where the absorption parameters and electron transition types play a crucial role (Zeyada et al., 2016).
Photovoltaic Applications
The photovoltaic properties of certain pyrano[3,2-c]quinoline derivatives have been explored, particularly their potential in organic–inorganic photodiode fabrication. Studies on the electrical properties of heterojunction diodes made from these compounds underlined their rectification behavior and photovoltaic properties, marking their significance in the development of photodiodes and other optoelectronic components (Zeyada et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O3/c1-7-4-12-14(16(21)22-7)13(9(6-19)15(20)23-12)8-2-3-11(18)10(17)5-8/h2-5,13H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMCFNZWJGMRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)Br)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631320.png)
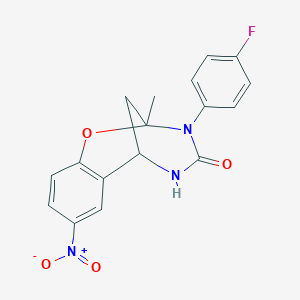

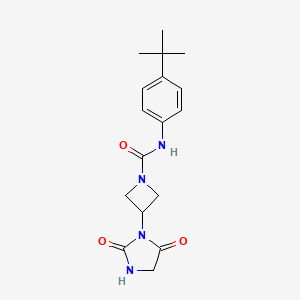
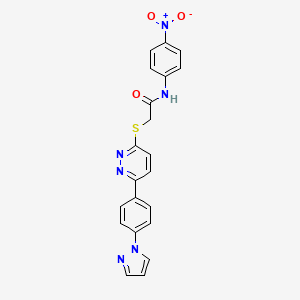
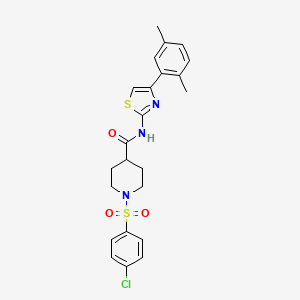
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2631328.png)
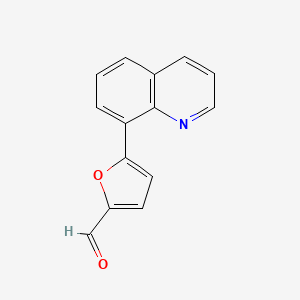
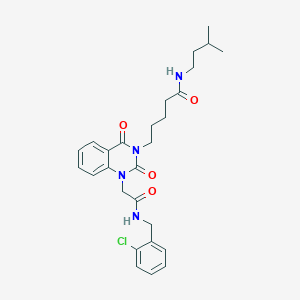
![N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2631336.png)
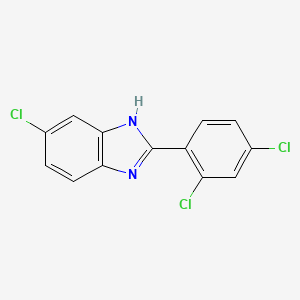
![Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate](/img/structure/B2631340.png)
![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)
![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)